molecular formula C8H15ClN2O B1398205 2,8-Diazaspiro[4.5]decan-3-one hydrochloride CAS No. 945892-88-6

2,8-Diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B1398205
CAS No.: 945892-88-6
M. Wt: 190.67 g/mol
InChI Key: AVGHORMRUXLILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with the molecular formula C₈H₁₅ClN₂O. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,8-Diazaspiro[4.5]decan-3-one hydrochloride can be synthesized through several methods. One common method involves the reaction of 8-tert-butoxycarbonyl-3-oxo-2,8-diazaspiro[4.5]decane with hydrogen chloride in dioxane at room temperature for two hours. The reaction mixture is then concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

2,8-Diazaspiro[4.5]decan-3-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of TYK2 and JAK1, which are enzymes involved in the signaling pathways of inflammatory responses. By inhibiting these enzymes, the compound can modulate immune responses and potentially treat inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decan-3-one hydrochloride is unique due to its specific spirocyclic structure and its ability to selectively inhibit TYK2 and JAK1. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGHORMRUXLILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733738
Record name 2,8-Diazaspiro[4.5]decan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945892-88-6
Record name 2,8-Diazaspiro[4.5]decan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 2
2,8-Diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 3
2,8-Diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 4
2,8-Diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 5
2,8-Diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 6
2,8-Diazaspiro[4.5]decan-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.